4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde is an organic compound classified as an imidazole derivative, characterized by the presence of a fluorophenyl group and an aldehyde functional group. Its molecular formula is C10H7FN2O, with a molecular weight of approximately 190.17 g/mol . This compound exhibits a five-membered heterocyclic structure typical of imidazoles, which contributes to its chemical reactivity and biological properties.
The chemical reactivity of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde can be attributed to its imidazole ring and the aldehyde group. Common reactions include:
These reactions allow for the synthesis of various derivatives and analogs that may possess different biological activities.
Compounds containing imidazole rings are known for their diverse biological activities. 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has been studied for its potential pharmacological properties, including:
Several methods have been reported for synthesizing 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde:
These methods highlight the versatility in synthetic approaches available to chemists working with imidazole derivatives.
4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde has potential applications across various fields:
Interaction studies are crucial for understanding how 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde interacts with biological targets:
Such studies are essential for advancing the understanding of this compound's utility in medicinal chemistry.
Several compounds share structural similarities with 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde. Here are some notable examples:
Compound Name | Molecular Formula | Key Features |
---|---|---|
1H-Imidazole-2-carboxaldehyde | C3H3N2O | Simple structure; lacks fluorophenyl group |
2-(4-Fluorophenyl)-1-methyl-1H-imidazole-4-carbaldehyde | C11H10FN2O | Methyl substitution; different position of aldehyde |
2-(4-Chloro-3-fluorophenyl)-1H-imidazole-5-carbaldehyde | C10H6ClFN2O | Chlorine substitution; different halogen |
The uniqueness of 4-(4-Fluoro-phenyl)-1H-imidazole-2-carbaldehyde lies in its specific combination of a fluorinated aromatic system and an imidazole ring with an aldehyde functionality. This configuration may enhance its biological activity compared to other similar compounds, particularly in terms of selectivity and potency against specific targets.